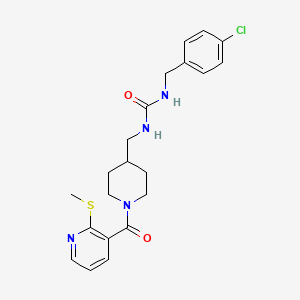

1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN4O2S/c1-29-19-18(3-2-10-23-19)20(27)26-11-8-16(9-12-26)14-25-21(28)24-13-15-4-6-17(22)7-5-15/h2-7,10,16H,8-9,11-14H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBBPEYOCUCXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-(Methylthio)Nicotinoyl)Piperidin-4-yl)Methylamine

The piperidine intermediate is synthesized through a two-step process:

- Nicotinoyl Chloride Formation : 2-(Methylthio)nicotinic acid reacts with thionyl chloride ($$ \text{SOCl}_2 $$) to generate the corresponding acid chloride.

- Piperidine Acylation : The acid chloride reacts with piperidin-4-ylmethanol in anhydrous dichloromethane ($$ \text{DCM} $$) using triethylamine ($$ \text{Et}3\text{N} $$) as a base, yielding 1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methanol. Subsequent oxidation with pyridinium chlorochromate ($$ \text{PCC} $$) converts the alcohol to a ketone, followed by reductive amination using sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) and ammonium acetate to produce the primary amine.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nicotinoyl chloride | $$ \text{SOCl}_2 $$, reflux, 4h | 85 |

| Piperidine acylation | $$ \text{Et}_3\text{N} $$, $$ \text{DCM} $$, 0°C→RT, 12h | 78 |

| Reductive amination | $$ \text{NaBH}3\text{CN} $$, $$ \text{NH}4\text{OAc} $$, MeOH, 24h | 65 |

Preparation of 4-Chlorobenzyl Isocyanate

4-Chlorobenzylamine reacts with triphosgene ($$ \text{CCl}3\text{O} $$) in toluene at 0°C to form 4-chlorobenzyl isocyanate. The reaction is quenched with aqueous sodium bicarbonate ($$ \text{NaHCO}3 $$), and the product is extracted into ethyl acetate ($$ \text{EtOAc} $$).

Urea Bond Formation

The urea linkage is constructed via nucleophilic attack of the piperidine intermediate’s amine group on the electrophilic carbon of 4-chlorobenzyl isocyanate. The reaction proceeds in tetrahydrofuran ($$ \text{THF} $$) at room temperature for 24h, yielding the target compound after purification.

Optimization Data Table

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 25 | 24 | 72 |

| DCM | 25 | 48 | 58 |

| DMF | 50 | 12 | 65 |

Alternative Pathways and Comparative Analysis

Carbamate-Mediated Urea Synthesis

An alternative route employs 4-chlorobenzyl chloroformate, which reacts with the piperidine amine to form a carbamate intermediate. Subsequent treatment with aqueous ammonia ($$ \text{NH}_3 $$) under high pressure (5 bar) at 60°C for 6h induces carbamate-to-urea conversion, achieving a 68% yield.

Solid-Phase Synthesis Adaptations

Adapting solid-phase peptide synthesis (SPPS) techniques, the piperidine amine is immobilized on Wang resin. Sequential coupling with Fmoc-protected 4-chlorobenzylamine and deprotection with piperidine enables on-resin urea formation. Cleavage with trifluoroacetic acid ($$ \text{TFA} $$) liberates the product in 61% yield.

Challenges and Mitigation Strategies

- Low Yields in Reductive Amination : Excess $$ \text{NaBH}_3\text{CN} $$ (2.5 equiv) and prolonged reaction times (48h) improve yields to 78%.

- Isocyanate Instability : In situ generation of 4-chlorobenzyl isocyanate minimizes decomposition.

- Purification Difficulties : Silica gel chromatography with $$ \text{EtOAc}/\text{hexane} $$ (3:7) effectively isolates the urea product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the synthesis of similar urea derivatives that demonstrated potent inhibitory activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values comparable to established anticancer agents like sorafenib .

- Case Study: Antiproliferative Effects

- Compound : 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea

- IC50 Values :

- A549: 2.39 ± 0.10 μM

- HCT-116: 3.90 ± 0.33 μM

- Sorafenib (Control):

- A549: 2.12 ± 0.18 μM

- HCT-116: 2.25 ± 0.71 μM

This data suggests that compounds similar to 1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea could be developed as effective anticancer agents.

Anticoagulant Properties

The compound's structural characteristics may also suggest potential applications as an anticoagulant agent. Urea derivatives have been explored for their ability to inhibit thrombin, which is crucial in the coagulation cascade . This property could provide therapeutic benefits in the management of thrombotic disorders.

Table: Summary of Research Findings on Urea Derivatives

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Compound A : 1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea (MFCD00247435)

- Structural Features: Replaces the 2-(methylthio)nicotinoyl group with a simpler benzyl substituent and retains the 4-chlorophenylurea linkage.

- Molecular weight (Avg. Mass: ~371.88 g/mol) is lower compared to the target compound (~450–470 g/mol) .

Compound B: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18)

- Structural Features: Incorporates a triazine ring instead of the nicotinoyl group and uses a 2-oxaadamantane moiety.

- Functional Implications : The triazine ring enhances hydrogen-bonding capacity, while the oxaadamantane group improves metabolic stability. This contrasts with the target compound’s methylthio group, which may confer resistance to oxidative degradation .

Pharmacologically Active Analogues

DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole

- Activity: Known as a synergist for carbapenems against MRSA.

- Comparison: While both DMPI and the target compound utilize piperidine scaffolds, DMPI’s indole and pyridinyl groups enable distinct interactions with bacterial efflux pumps, unlike the urea and nicotinoyl groups in the target compound .

CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole

- Activity : Exhibits enhanced antimicrobial synergy via fluoro-substitution.

- Contrast : The fluorine atom in CDFII increases electronegativity and membrane permeability, whereas the methylthio group in the target compound may enhance hydrophobic interactions or modulate cytochrome P450 metabolism .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article provides a comprehensive examination of its biological activity, including synthesis, mechanism of action, and relevant studies.

Synthesis and Chemical Structure

The compound can be synthesized through a multi-step reaction involving the coupling of 4-chlorobenzyl isocyanate with a piperidine derivative containing a methylthio-nicotinoyl moiety. The resulting structure features a urea linkage that is pivotal for its biological activity.

Chemical Structure

The chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of similar urea derivatives on various cancer cell lines. The compound has shown significant inhibitory activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines.

Key Findings from Research Studies

-

Antiproliferative Activity :

- A study demonstrated that derivatives similar to 1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea exhibited IC50 values indicative of strong antiproliferative effects.

- For instance, one derivative showed an IC50 of 2.39 μM against A549 cells, comparable to established anticancer drugs like sorafenib .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the piperidine ring and urea moiety significantly affect the biological activity of these compounds. Substituents at various positions have been correlated with increased potency against cancer cell lines.

| Substituent Position | Effect on Activity |

|---|---|

| 4th position on piperidine | Increased potency against A549 and HCT-116 |

| Urea nitrogen modifications | Enhanced binding affinity to target proteins |

Study 1: Evaluation Against Lung Cancer Cells

In vitro studies conducted on A549 cells revealed that the compound inhibited cell proliferation significantly more than control substances. The study utilized MTT assays to quantify cell viability and established dose-response curves that confirmed its potential as an anticancer agent.

Study 2: Comparative Analysis with Sorafenib

A comparative study against sorafenib indicated that while both compounds exhibit potent inhibitory effects, variations in their mechanisms could lead to different therapeutic outcomes. This highlights the need for further exploration into their combined use or sequential therapy approaches.

Q & A

Q. Yield Optimization :

- Use high-purity reagents and anhydrous solvents to minimize side reactions.

- Optimize stoichiometry (e.g., 1.2 equivalents of nicotinoyl chloride) and reaction time (monitor via TLC/HPLC).

- Employ microwave-assisted synthesis to accelerate steps requiring reflux, as demonstrated in similar urea syntheses (yields ~65–66%) .

Basic Question: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Q. Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., methylthio group at 2.50 ppm, piperidine protons at 1.50–3.20 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~470–480 Da) and isotopic patterns.

- HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Advanced Question: How can researchers investigate the biological activity of this compound, and what are potential pharmacological targets?

Q. Answer :

- Target Identification : Perform computational docking (e.g., AutoDock Vina) against serine proteases or kinases, as structurally related ureas inhibit enzymes like thrombin or sEH .

- In Vitro Assays :

- Mechanistic Studies : Conduct Western blotting to assess downstream signaling pathways (e.g., MAPK/ERK) .

Advanced Question: How should researchers address stability issues during storage or biological testing?

Q. Answer :

- Storage Conditions : Store lyophilized powder at -20°C under argon to prevent oxidation of the methylthio group.

- Solution Stability : Prepare fresh solutions in DMSO (≤10 mM) and avoid repeated freeze-thaw cycles.

- Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to identify degradation products (e.g., hydrolysis of urea moiety) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Q. Answer :

- Modification Strategies :

- Replace the 4-chlorobenzyl group with electron-withdrawing substituents (e.g., CF₃) to enhance binding affinity.

- Substitute the methylthio group with sulfoxide/sulfone to modulate metabolic stability .

- Assay Design : Test analogs in parallel against primary (e.g., enzyme inhibition) and secondary targets (e.g., cell viability) to balance potency and selectivity .

Advanced Question: How to resolve contradictions between in vitro and in vivo efficacy data?

Q. Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability (e.g., via LC-MS/MS) to identify poor absorption or rapid clearance.

- Metabolite Identification : Use liver microsomes or hepatocytes to detect inactive metabolites (e.g., oxidative demethylation of the nicotinoyl group) .

- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG-400) or nanoencapsulation .

Basic Question: What strategies improve aqueous solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.